6-Ethynyl-3-fluoro-2-methylbenzonitrile
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Overview
Description
6-Ethynyl-3-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C10H6FN It is characterized by the presence of an ethynyl group, a fluoro substituent, and a methyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-3-fluoro-2-methylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methylbenzonitrile.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 3-fluoro-2-methylbenzonitrile with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: If ethynyltrimethylsilane is used, the resulting product will have a trimethylsilyl-protected ethynyl group. Deprotection is carried out using a fluoride source such as tetrabutylammonium fluoride to yield the final product, this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-3-fluoro-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of 6-ethynyl-3-fluoro-2-methylbenzaldehyde.
Reduction: Formation of 6-ethynyl-3-fluoro-2-methylbenzylamine.
Substitution: Formation of 6-ethynyl-3-substituted-2-methylbenzonitrile derivatives.
Scientific Research Applications
6-Ethynyl-3-fluoro-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for imaging studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethynyl-3-fluoro-2-methylbenzonitrile depends on its specific application. For instance, in biological systems, it may interact with specific proteins or enzymes, altering their activity. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and labeling studies.
Comparison with Similar Compounds
- 3-Ethynyl-2-fluorobenzonitrile
- 6-Ethynyl-2-methylbenzonitrile
- 3-Fluoro-2-methylbenzonitrile
Comparison:
- 3-Ethynyl-2-fluorobenzonitrile: Lacks the methyl group, which may affect its reactivity and applications.
- 6-Ethynyl-2-methylbenzonitrile: Lacks the fluoro substituent, which can influence its electronic properties and reactivity.
- 3-Fluoro-2-methylbenzonitrile: Lacks the ethynyl group, which limits its use in click chemistry and other reactions involving alkynes.
Properties
IUPAC Name |
6-ethynyl-3-fluoro-2-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN/c1-3-8-4-5-10(11)7(2)9(8)6-12/h1,4-5H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYROSAVGPPXRSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)C#C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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